

Check Availability & Pricing

# Technical Support Center: Overcoming Low Patient Enrollment in IBD Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | GED 0507-34-Levo |           |
| Cat. No.:            | B3058842         | Get Quote |

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of low patient enrollment in clinical trials for Inflammatory Bowel Disease (IBD) treatments. The content is tailored for researchers, scientists, and drug development professionals.

## Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the consistent decline in patient enrollment rates for IBD clinical trials?

A1: The decline in enrollment for IBD clinical trials is a multifaceted issue.[1][2][3] Key contributing factors include:

- Increased number of clinical trials: A growing number of IBD clinical trials are competing for a limited pool of eligible patients.[2][4]
- Availability of effective treatments: The success of previously approved therapies leads to a decreased willingness among patients to enroll in placebo-controlled trials.[5]
- Strict eligibility criteria: Overly restrictive inclusion and exclusion criteria significantly reduce the number of potential participants.[1][2][6] In fact, only about 31.1% of IBD patients are eligible to participate in a typical randomized controlled trial (RCT).[6]

## Troubleshooting & Optimization





- High screen failure rates: A significant percentage of interested patients are ultimately
  deemed ineligible during the screening process, with screen failure rates approaching 50%
  in Ulcerative Colitis (UC) and 70% in Crohn's Disease (CD).[5] This is often due to a lack of
  correlation between clinical symptoms and endoscopic activity.[2]
- Patient concerns: Patients often have fears about receiving a placebo, potential side effects, the burden of frequent visits and invasive procedures like endoscopies, and the time commitment involved.[4][7][8]
- Physician-related factors: Lack of dedicated time and training for clinical trial recruitment can be a significant barrier at the physician level.[1][2]

Q2: What are the most significant deterrents for patients considering participation in an IBD clinical trial?

A2: From the patient's perspective, several aspects of clinical trial design are major deterrents.

[7] A survey of IBD patients revealed the following as the most significant barriers to enrollment:

- Frequent doctor visits (69%)[7]
- Requirement of colonoscopy (55%)[7]
- Requirement of sigmoidoscopy (49%)[7]
- Blinding (the possibility of receiving a placebo) (46%)[7]

The cumulative effect of these requirements is substantial; with the addition of each of these components, the percentage of interested patients drops significantly.[7]

Q3: How can patient-centric approaches improve recruitment and retention in IBD trials?

A3: Patient-centric approaches, which prioritize the needs and experiences of participants, can significantly enhance recruitment and retention.[9] Key strategies include:

• Improved Communication and Education: Providing clear, easily understandable information about the trial, including the rationale for the study design and post-trial access to the drug, can reduce fear and misunderstanding.[1][4]



- Simplified Trial Protocols: Reducing the number of visits, using virtual consultations, and minimizing invasive procedures can lessen the burden on patients.[5][9]
- Patient Partnership: Involving patients in the design of the clinical trial can help ensure that the protocol is more manageable and relevant to their concerns.[4]
- Transparency: Openly communicating the potential risks and benefits builds trust and confidence among participants.[9]

# **Troubleshooting Guides**

Problem: High Screen Failure Rate

| Potential Cause                                                                | Troubleshooting Steps                                                                                                                                                                                                                       |
|--------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Mismatch between clinical symptoms and endoscopic findings.[2]                 | - Re-evaluate endoscopic scoring systems for better reflection of overall inflammation.[2]- Consider broader inclusion criteria that do not solely rely on central reading of endoscopic images at screening.                               |
| Restrictive inclusion/exclusion criteria regarding concomitant medications.[5] | - Review and simplify the list of exclusionary concomitant medications to what is strictly necessary for trial integrity Allow for more flexibility in managing common IBD-related medications.                                             |
| Complex and burdensome screening procedures.                                   | - Streamline the screening process to reduce<br>the number of visits and procedures required<br>before enrollment Utilize electronic health<br>records (EHR) and patient registries to pre-<br>identify potentially eligible candidates.[1] |

Problem: Low Patient Interest and Engagement



| Potential Cause                                            | Troubleshooting Steps                                                                                                                                                                                                                                                                                                  |
|------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Fear of placebo and potential for disease worsening.[3][4] | - Implement higher drug-to-placebo ratios (e.g., 2:1 or 3:1).[5]- Clearly communicate the possibility of open-label extension studies.[8] [10]- Provide educational materials explaining the rationale and safeguards of placebocontrolled trials.[1]                                                                  |
| Burdensome time commitment and logistical challenges.[8]   | - Offer decentralized trial options, including virtual visits and remote monitoring.[9][10]- Provide support for travel and accommodation if in-person visits are necessary Reduce the overall length and complexity of the trial.[8]                                                                                  |
| Lack of awareness and understanding of clinical trials.[3] | - Develop and disseminate clear, patient-friendly educational materials (brochures, videos, etc.).  [1]- Utilize social media and patient advocacy groups to raise awareness.[10]- Ensure healthcare providers have the resources and training to effectively communicate trial opportunities to their patients.[1][2] |

## **Data Presentation**

Table 1: Declining Patient Enrollment Rates in IBD Clinical Trials (Patients per site per month)

| Disease                 | 1998 | 2018 |
|-------------------------|------|------|
| Ulcerative Colitis (UC) | 0.32 | 0.13 |
| Crohn's Disease (CD)    | 0.65 | 0.10 |

Source: PSI CRO[3][5]

Table 2: Factors Influencing Patient Willingness to Participate in IBD Clinical Trials



| Deterrent Study Requirements | Percentage of Patients Deterred |
|------------------------------|---------------------------------|
| Frequent Doctor Visits       | 69%                             |
| Requirement of Colonoscopy   | 55%                             |
| Requirement of Sigmoidoscopy | 49%                             |
| Blinding (Placebo)           | 46%                             |

Source: Inflammatory Bowel Diseases Journal[7]

Table 3: Effectiveness of Different Patient Recruitment Strategies

| Recruitment Method             | Key Findings                                                                          |
|--------------------------------|---------------------------------------------------------------------------------------|
| Bulk EMR Messaging             | Highest recruitment and response rates, least time to implement, lowest cost.[11][12] |
| In-person Clinician Discussion | Traditional method, can be time-consuming and costly.[12]                             |
| Hybrid Approach                | Combines EMR messaging and in-person discussion.                                      |

Source: Crohn's & Colitis 360[11][12]

# **Experimental Protocols**

Protocol: Implementing a Patient-Centric Recruitment Strategy

- Establish a Patient Advisory Group (PAG):
  - Recruit a diverse group of IBD patients to provide input on the clinical trial protocol.
  - Conduct regular meetings to discuss study design, patient-facing materials, and potential recruitment barriers.
- Develop Patient-Friendly Educational Materials:



- Create a suite of materials (e.g., brochures, videos, website content) that explain the clinical trial in plain language.
- The PAG should review and approve all materials to ensure clarity and relevance.
- Optimize the Informed Consent Process:
  - Simplify the language of the informed consent form.[1]
  - Utilize multimedia tools to explain complex concepts.
  - Allow ample time for patients to review the document and ask questions.
- Implement a Multi-Channel Recruitment Approach:
  - Digital Outreach: Leverage EHR systems for bulk messaging to potentially eligible patients.[11][12] Utilize social media and online patient communities to disseminate information about the trial.[10]
  - Clinician Engagement: Provide training and resources to gastroenterologists and their staff
     to facilitate discussions about the trial with their patients.[1][2]
  - Community Partnerships: Collaborate with patient advocacy groups to raise awareness and build trust.
- Reduce Participant Burden:
  - Incorporate virtual visits and remote monitoring where feasible.[10]
  - Streamline data collection and minimize the number of required procedures.
  - Offer logistical support, such as transportation and accommodation assistance.

## **Visualizations**





#### Click to download full resolution via product page

Caption: Workflow for identifying and enrolling patients in IBD clinical trials.



Click to download full resolution via product page

Caption: Key barriers contributing to low patient enrollment in IBD trials.





Click to download full resolution via product page

Caption: Pathway from patient input to improved enrollment in clinical trials.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. The challenge of declining enrolment in inflammatory bowel disease [clinicaltrialsarena.com]
- 2. Declining Enrolment and Other Challenges in IBD Clinical Trials: Causes and Potential Solutions PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]







- 4. Inflammatory Bowel Disease Patients' Perspectives of Clinical Trials: A Global Quantitative and Qualitative Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. psi-cro.com [psi-cro.com]
- 6. Evolution of Eligibility Criteria in Inflammatory Bowel Disease Clinical Trials: A Clinical Trial Databank Analysis PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. medrxiv.org [medrxiv.org]
- 9. clinicaltrialzone.com [clinicaltrialzone.com]
- 10. Reversing the Tide: Improving the Recruitment of Patients With Inflammatory Bowel Disease in Clinical Trials in the United States PMC [pmc.ncbi.nlm.nih.gov]
- 11. Patient Recruitment Strategies for Behavioral Clinical Trials in Adults with Inflammatory Bowel Diseases: An Analysis of the ADEPT (Addressing Disability Effectively with Psychosocial Telehealth) Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [Technical Support Center: Overcoming Low Patient Enrollment in IBD Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3058842#overcoming-low-patient-enrollment-in-clinical-trials-for-ibd-treatments]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com